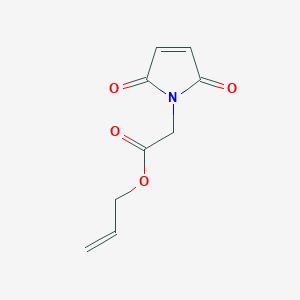
1-Cyclopropyl-1-(3-ethyl-4-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine ist eine Verbindung, die in verschiedenen wissenschaftlichen Bereichen aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen von Interesse ist. Diese Verbindung enthält eine Cyclopropylgruppe, die an ein Methanamin-Molekül gebunden ist, mit einem 3-Ethyl-4-methoxyphenyl-Substituenten. Seine besondere Struktur macht es zu einem wertvollen Forschungsobjekt in Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Die Synthese von 1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine umfasst typischerweise mehrere Schritte, darunter die Bildung der Cyclopropylgruppe und die Anlagerung des Methanamin-Moleküls. Ein gängiger Syntheseweg beinhaltet die Reaktion von Cyclopropylbromid mit einem geeigneten Amin-Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Natriumhydrid oder Kalium-tert-butoxid, um die nucleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Amin-Derivate zu erhalten.
Substitution: Das Methanamin-Molekül kann Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden oder Acylchloriden eingehen, um substituierte Amine oder Amide zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien, verwendet.
Biologie: Sie dient als Sonde in biochemischen Studien, um Enzym-Substrat-Wechselwirkungen und Rezeptorbindung zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen umfassen die Verwendung als Vorläufer bei der Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Cyclopropylgruppe und das Methanamin-Molekül spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, modulieren ihre Aktivität und führen zu spezifischen biologischen Wirkungen. Die beteiligten Pfade können Signaltransduktionskaskaden oder Stoffwechselprozesse umfassen, abhängig vom Kontext ihrer Anwendung.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1-(3-Ethyl-4-methoxyphenyl)methanamine kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Cyclopropyl-1-(4-Methoxyphenyl)methanamine: Diese Verbindung unterscheidet sich durch die Position der Ethylgruppe, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.
1-Cyclopropyl-1-(3-Fluor-4-methoxyphenyl)methanamine: Das Vorhandensein eines Fluoratoms führt zu unterschiedlichen elektronischen Effekten, die möglicherweise seine Wechselwirkungen mit molekularen Zielstrukturen verändern.
1-Cyclopropyl-1-(3-Chlor-4-methoxyphenyl)methanamine: Der Chlorsubstituent kann die Lipophilie und metabolische Stabilität der Verbindung beeinflussen.
Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsmuster, das im Vergleich zu seinen Analoga zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
Eigenschaften
CAS-Nummer |
535926-44-4 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
cyclopropyl-(3-ethyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-3-9-8-11(6-7-12(9)15-2)13(14)10-4-5-10/h6-8,10,13H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
LDXRAGQISMGUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C2CC2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


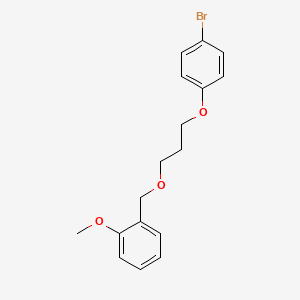
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
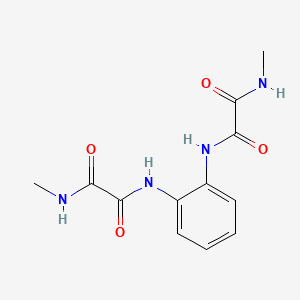
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
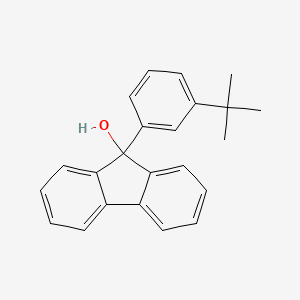
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
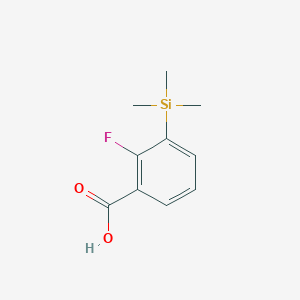
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
